molecular formula C21H20ClN3O4S B11208818 2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11208818
M. Wt: 445.9 g/mol
InChI Key: JUINOQVLURZWPO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.

    Formation of the thieno[3,4-c]pyrazol intermediate: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the thieno[3,4-c]pyrazol intermediate.

    Coupling of intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the thieno[3,4-c]pyrazol intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H20ClN3O4S/c1-13-4-3-5-19(14(13)2)25-21(17-11-30(27,28)12-18(17)24-25)23-20(26)10-29-16-8-6-15(22)7-9-16/h3-9H,10-12H2,1-2H3,(H,23,26)

InChI Key

JUINOQVLURZWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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